PIKfyve Biochemical Inhibition: Target Compound vs. Best-in-Class PIKfyve Inhibitor
The target compound exhibits an IC50 of 5,750 nM (5.75 μM) against PIKfyve in a biochemical assay, as reported in patent US20240016810 [1]. In contrast, the clinical-stage PIKfyve inhibitor Apilimod displays an IC50 of approximately 5 nM in comparable biochemical kinase assays [2]. This approximately 1,000-fold difference in potency defines the compound as a low-affinity PIKfyve ligand rather than a high-potency inhibitor, a critical distinction for researchers requiring graded target engagement or exploring scaffold-specific binding modes.
| Evidence Dimension | PIKfyve biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5,750 nM (5.75 μM) [1] |
| Comparator Or Baseline | Apilimod: ~5 nM [2] |
| Quantified Difference | ~1,150-fold weaker potency |
| Conditions | Biochemical PIKfyve inhibition assay; target compound data from Carna Biosciences proprietary methodology based on Promega ADP-Glo Kinase assay (US20240016810); Apilimod data from published literature. |
Why This Matters
The >1,000-fold PIKfyve potency deficit relative to Apilimod positions this compound for niche applications where potent PIKfyve inhibition is undesirable, such as selectivity profiling panels, allosteric modulator discovery, or studies of PIKfyve scaffolding functions independent of catalytic activity.
- [1] BindingDB BDBM645410. N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide IC50: 5.75E+3 nM for PIKfyve, derived from US20240016810, Compound TABLE 16.23. View Source
- [2] Cai, X., et al. (2013). PIKfyve, a Class III PI Kinase, Is the Target of the Small Molecular Inhibitor Apilimod. Chemistry & Biology, 20(11), 1359-1369. IC50 ~5 nM for PIKfyve. View Source
